molecular formula C13H19Cl2N3 B1519909 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1158365-82-2

4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride

Cat. No. B1519909
M. Wt: 288.21 g/mol
InChI Key: PEYNABVSERZDTP-UHFFFAOYSA-N
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Description

“4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride” is a chemical compound with the molecular formula C13H17N3.2HCl and a molecular weight of 288.22 . It is a white to off-white solid . The IUPAC name for this compound is 4-[(4-amino-1-piperidinyl)methyl]benzonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride” is 1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride” is a white to off-white solid . It has a molecular weight of 288.22 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Intermediates for HIV-1 Inhibitors

A study focused on the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The compound was prepared from 2-thiouracil, showcasing a method that could potentially be applied to related compounds such as "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" (Ju Xiu-lia, 2015).

Novel Synthetic Pathways

Research demonstrated a facile pseudo four-component synthesis method involving 1-Methylpiperidin-4-one and its analogues, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines. This study highlights innovative synthetic routes that could be explored with "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" for generating novel compounds (M. M. Mojtahedi et al., 2016).

Antitumor Activity of 4-Aminopiperidine Derivatives

A study evaluated the antitumor activity of 4-aminopiperidine derivatives, highlighting their potential as low molecular weight Hsp70 inhibitors in cancer therapy. This research provides insights into the therapeutic applications of compounds like "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" in oncology (V. Aldobaev, L. Mikhina, & M. Present, 2021).

Antioxidant and Antimicrobial Potential

Novel oxime esters derived from piperidin-4-one showed significant antioxidant and antimicrobial activities, suggesting the potential of "4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride" derivatives in developing new therapeutic agents with antioxidant and antimicrobial properties (S. T. Harini et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P338, and P351 .

properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNABVSERZDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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